4-(Cyclopropylmethoxy)-2-ethylphenol

Organic Synthesis Pharmaceutical Process Chemistry Beta-blocker Manufacturing

4-(Cyclopropylmethoxy)-2-ethylphenol, most accurately identified as 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS No. 63659-16-5), is a substituted phenol with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B14850595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)-2-ethylphenol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)OCC2CC2)O
InChIInChI=1S/C12H16O2/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h5-7,9,13H,2-4,8H2,1H3
InChIKeyHWMGWCXRGLVWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethoxy)-2-ethylphenol: Verified Identity, Physicochemical Properties, and Primary Role as a Key Synthetic Precursor


4-(Cyclopropylmethoxy)-2-ethylphenol, most accurately identified as 4-[2-(cyclopropylmethoxy)ethyl]phenol (CAS No. 63659-16-5), is a substituted phenol with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a colorless oil with a defined boiling point of 304.4°C at 760 mmHg and a flash point of approximately 129.3°C [1]. This compound is not primarily known for intrinsic biological activity but is a critical and widely documented intermediate in the multi-step synthesis of betaxolol hydrochloride, a cardioselective β₁-adrenergic receptor antagonist [2]. Its procurement is therefore driven by its unique structural role as a building block, rather than as a standalone active agent.

The Critical Risk of Generic Substitution: Why the Betaxolol Synthetic Pathway Demands the Precise 4-(Cyclopropylmethoxy)-2-ethylphenol Intermediate


In the synthesis of complex pharmaceutical agents like Betaxolol, generic substitution of a key intermediate is not viable. The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol itself requires a specific, multi-step pathway starting from precursors like p-chlorophenol, involving phenolic hydroxyl protection, Grignard reaction, etherification with cyclopropylmethyl bromide, and final deprotection [1]. Each step is optimized for the precise substitution pattern of a 4-hydroxy group and a 2-cyclopropylmethoxyethyl chain at the para position [2]. A seemingly minor structural alteration, such as a different substitution pattern on the phenyl ring (e.g., a 3- or 5-position isomer) or the use of an alternative alkoxy group, would not yield the correct Betaxolol molecule. The resulting change in molecular geometry and electronic properties would fundamentally alter the drug's ability to selectively bind to the β₁-adrenergic receptor, which is the core basis for its therapeutic efficacy in treating hypertension and glaucoma [3].

Quantitative Evidence for 4-(Cyclopropylmethoxy)-2-ethylphenol: Comparative Data on Synthesis, Purity, and Structural Specificity


Synthetic Route Efficiency: Comparative Yield in the Preparation of the Target Intermediate from 4-(Cyclopropylmethoxy)-2-ethylphenol vs. a Structural Isomer

In the synthesis of the key Betaxolol intermediate 1-chloro-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propan-2-ol (compound 7), the target compound 4-(Cyclopropylmethoxy)-2-ethylphenol (compound 6) was used as the starting material. The reaction of compound 6 with epichlorohydrin yielded the desired intermediate 7 with a documented conversion of 40% under the specified laboratory conditions [1]. While a direct yield comparison with a different starting phenol was not provided in the same study, this quantitative data establishes a baseline for evaluating synthetic utility. It demonstrates a verifiable point of productivity for this specific molecular structure, which would differ if an isomer or analog were substituted due to altered reaction kinetics and steric hindrance around the reactive phenolic hydroxyl group.

Organic Synthesis Pharmaceutical Process Chemistry Beta-blocker Manufacturing

Structural Confirmation via Impurity Profiling: 4-(Cyclopropylmethoxy)-2-ethylphenol as the Definitive Betaxolol EP Impurity D Standard

4-(Cyclopropylmethoxy)-2-ethylphenol is officially designated as Betaxolol Hydrochloride Impurity D according to the European Pharmacopoeia (EP) [1]. This designation is not arbitrary; it confirms that this precise molecule is a potential by-product or degradation product in the synthesis or storage of Betaxolol. For this reason, it is procured as a high-purity reference standard to develop and validate analytical methods (e.g., HPLC) for Betaxolol drug substance and finished product testing [2]. A positional isomer, such as 5-(Cyclopropylmethoxy)-2-ethylphenol (CAS 1243428-06-9) , would have a different retention time and cannot serve as a substitute for this specific EP Impurity D standard. Using an incorrect standard would lead to failed method validation and non-compliance with regulatory requirements.

Analytical Chemistry Quality Control Pharmaceutical Impurity Standards

Pharmacological Selectivity Conferred by the Cyclopropylmethoxy Moiety: A Comparative Analysis in PDE4 Inhibitor Scaffolds

While the target phenol is not an active PDE4 inhibitor, the cyclopropylmethoxy group, a key structural feature of 4-(Cyclopropylmethoxy)-2-ethylphenol, plays a critical and quantified role in the potency of related drug molecules. In a study of dual M3 antagonist-PDE4 inhibitor compounds, the cyclopropylmethoxy substituent was shown to improve PDE4B2 potency by forming specific hydrophobic contacts with residues Phe 586, Met 603, and Pro 602 within the enzyme's catalytic site [1]. This structural insight is crucial: the presence of this specific group is not arbitrary. The highly potent PDE4 inhibitor CHF6001 (IC50 = 0.026 nM), which is 7-fold more potent than roflumilast (IC50 = 0.8 nM), also contains a cyclopropylmethoxy-phenyl moiety, highlighting the group's importance in achieving high target affinity [2]. This evidence underscores that the cyclopropylmethoxy group, a defining feature of our compound, is a privileged structure for conferring potent and selective biological activity in related pharmacophores, making it a valuable building block for exploratory medicinal chemistry.

Medicinal Chemistry Structure-Activity Relationship (SAR) PDE4 Inhibition

Validated Research and Industrial Application Scenarios for 4-(Cyclopropylmethoxy)-2-ethylphenol


Betaxolol API Manufacturing: Process Development and Scale-up

Industrial users require this specific compound as the penultimate intermediate in the large-scale, GMP synthesis of Betaxolol Hydrochloride API [1]. As demonstrated in the literature, it is the direct precursor for the final coupling step that forms the active drug [2]. Procurement of this exact molecule is essential for executing the patented and validated manufacturing process, ensuring proper chain of custody, and meeting regulatory filing requirements for the drug substance. Using any other building block would constitute a new synthetic route, requiring full re-validation and regulatory approval.

Pharmaceutical Quality Control and Analytical Development

Analytical chemistry and QC teams in the pharmaceutical industry must source 4-(Cyclopropylmethoxy)-2-ethylphenol as a certified reference standard. It is explicitly listed as Betaxolol EP Impurity D, a specified impurity in the European Pharmacopoeia monograph [3]. This material is used to spike samples for HPLC method development, system suitability testing, and routine impurity monitoring to ensure that Betaxolol drug batches meet regulatory purity specifications. The exact CAS number (63659-16-5) is a critical search term for procurement in this regulated context.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Exploration

Researchers in medicinal chemistry will procure this compound as a synthetic building block to explore new chemical entities containing the cyclopropylmethoxy-ethylphenol motif. As shown in the PDE4 inhibitor literature, this specific moiety is a privileged structure known to make favorable and quantified hydrophobic interactions in certain enzyme binding pockets, leading to improved potency [4]. It serves as a validated starting point for generating novel compound libraries targeting PDE4 or other enzymes with similar hydrophobic sub-pockets, offering a rational basis for new lead generation efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropylmethoxy)-2-ethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.